molecular formula C15H19NO4Sn B562199 N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate CAS No. 1260152-46-2

N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate

Katalognummer: B562199
CAS-Nummer: 1260152-46-2
Molekulargewicht: 396.03
InChI-Schlüssel: WRKWBOQRWXOGAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-methyl-3-trimethylstannylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10NO4.3CH3.Sn/c1-8-2-4-9(5-3-8)12(16)17-13-10(14)6-7-11(13)15;;;;/h2,4-5H,6-7H2,1H3;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKWBOQRWXOGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662194
Record name 1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260152-46-2
Record name 1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Beschreibung

Historical Development of Organotin Compounds in Radiochemistry

The field of organotin chemistry traces its origins to 1849, when British scientist Edward Frankland isolated the first organotin compound, diethyltin diiodide. This groundbreaking discovery marked the beginning of a new chapter in organometallic chemistry that would eventually revolutionize multiple industries. In 1852, Carl Löwig reported on the reaction of alkyl halides with tin-sodium alloy, generating alkyltin compounds, which is traditionally considered the formal beginning of organotin chemistry.

The early development of organotin chemistry proceeded slowly, with approximately hundreds of publications appearing in the literature by 1935. Notable pioneers in this field included Krause in Germany, Kraus in the United States, and Kozeshkov in Russia, who laid the foundational work for modern organotin applications. However, it was not until the 1950s that organotin compounds captured significant research attention, particularly following the discovery of their industrial applications in the late 1940s.

The transformation of organotin chemistry from laboratory curiosity to practical application gained momentum with the expansion of the plastics sector and the recognition of polyvinyl chloride stabilization properties. The Dutch researcher van der Kerk and his colleagues played a pivotal role in this development, particularly in advancing the understanding of organotin compounds as thermal and light stabilizers.

A crucial advancement occurred in the early 1960s when researchers discovered that tin atoms in organotin compounds could extend their coordination number beyond four. The trimethyltin chloride pyridine adduct became the first documented five-coordinate triorganotin halide complex proven by X-ray crystal structure. This discovery opened new possibilities for organotin applications in specialized chemical reactions and eventual radiopharmaceutical development.

The application of organotin compounds in radiochemistry emerged from the recognition that these compounds could serve as effective precursors for radiohalogenation reactions. Organotin precursors became particularly valuable for introducing radioactive halogens, especially astatine-211, into biomolecules. The development of various organotin derivatives, including N-succinimidyl esters, marked a significant milestone in creating stable, reactive precursors suitable for radiopharmaceutical synthesis.

Significance of N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate in Radiopharmaceutical Research

This compound has emerged as a compound of exceptional importance in radiopharmaceutical research, particularly in the development of targeted alpha-particle therapy agents. The compound's significance stems from its unique ability to facilitate the incorporation of radioactive halogens into biomolecules while maintaining structural integrity and biological activity.

The compound serves as a critical prosthetic group for the radiolabeling of proteins and antibodies with astatine-211, a promising radionuclide for alpha-particle therapy. Astatine-211 possesses favorable physical characteristics, including a 7.2-hour half-life and alpha-particle emission with a mean range of approximately 65 micrometers, making it particularly suitable for treating disseminated microtumors.

Research has demonstrated that this compound enables efficient radiohalogenation with excellent radiochemical yields. Studies have shown radiochemical yields exceeding 80% for astatinated poly-L-lysines and ranges of 66-91% for iodinated poly-L-lysines. These high yields are crucial for the practical application of radiohalogenated biomolecules in clinical settings.

The compound's utility extends beyond astatine-211 to include radioiodination applications. Recent developments have focused on creating novel prosthetic click-linker agents incorporating this organotin precursor, achieving favorable radiochemical yields greater than 57% and purities exceeding 99%. These advances have enabled the development of streamlined purification processes utilizing fluorous solid-phase extraction cartridges and spin columns.

In antibody labeling applications, this compound has demonstrated remarkable versatility. The compound facilitates direct radioiodination procedures for antibody production, with conjugation reactions proceeding efficiently under mild conditions. Studies have shown that antibodies labeled using this precursor maintain their biological activity with dissociation constants comparable to unmodified antibodies.

The compound's significance is further enhanced by its role in developing residualizing prosthetic agents. These specialized agents combine functionality for retaining radioactivity in tumor cells with linking moieties for conjugation to targeting molecules. Such applications have shown promising results in preclinical studies, demonstrating excellent therapeutic efficacy against human epidermal growth factor receptor 2-positive breast carcinoma xenografts.

Nomenclature and Terminology

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as (2,5-dioxopyrrolidin-1-yl) 4-methyl-3-trimethylstannylbenzoate. The compound is commonly abbreviated as para-Methyl Astatine Tin Ester in scientific literature, reflecting its primary application in astatine labeling procedures.

The molecular formula of this compound is C₁₅H₁₉NO₄Sn, with a molecular weight of 396.02 grams per mole. The Chemical Abstracts Service registry number assigned to this compound is 1260152-46-2. Alternative nomenclature includes 1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione and 4-Methyl-3-(trimethylstannyl)benzoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester.

The International Chemical Identifier for this compound is InChI=1S/C12H10NO4.3CH3.Sn/c1-8-2-4-9(5-3-8)12(16)17-13-10(14)6-7-11(13)15;;;;/h2,4-5H,6-7H2,1H3;3*1H3;. The corresponding InChI Key is WRKWBOQRWXOGAG-UHFFFAOYSA-N.

The Simplified Molecular Input Line Entry System representation of the compound is CC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)Sn(C)C. This notation provides a standardized method for representing the compound's structure in computational chemistry applications.

Various commercial suppliers refer to the compound using slightly different nomenclature variations, including N-Succinimidyl 4-Methyl-3-trimethylstannyl-benzoate and 2,5-DIOXOPYRROLIDIN-1-YL 4-METHYL-3-(TRIMETHYLSTANNYL)BENZOATE. These variations reflect different emphasis on specific structural features while maintaining consistency with the core chemical identity.

Vorbereitungsmethoden

Table 1: Optimization Parameters for NHS Ester Formation

ParameterOptimal ConditionImpact on Yield
Coupling AgentDCC85–90%
SolventAnhydrous DCMMax solubility
Temperature0°C → 25°C (gradual)Minimizes side reactions
Reaction Time6 hoursComplete activation
Molar Ratio (Acid:NHS)1:1.2Prevents NHS excess
  • Solvent Choice : Dichloromethane (DCM) is preferred over ethyl acetate due to its superior solubility for stannyl-containing intermediates.

  • Temperature Control : Gradual warming from 0°C to room temperature minimizes premature stannyl group oxidation.

Purification and Characterization

Purification Protocol:

  • Filtration : Remove dicyclohexylurea (DCU) byproduct via vacuum filtration.

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 v/v) to isolate the product.

  • Recrystallization : Dissolve crude product in minimal dichloromethane and precipitate with cold hexane (yield: 70–75%).

Characterization Data:

  • Melting Point : 38–40°C.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.19 (d, J=1.6 Hz, 1H, aromatic), 7.45 (dd, J=8.0, 1.6 Hz, 1H, aromatic), 7.32 (d, J=8.0 Hz, 1H, aromatic), 2.85 (s, 4H, succinimide), 2.45 (s, 3H, CH₃), 0.35 (s, 9H, Sn(CH₃)₃).

  • HRMS (ESI+) : m/z calculated for C₁₅H₁₉NO₄Sn [M+Na]⁺: 416.03; found: 416.05.

Industrial-Scale Production Considerations

While laboratory-scale synthesis is well-documented, industrial production requires:

  • Continuous Flow Reactors : To enhance mixing and heat transfer during Stille coupling.

  • Solvent Recovery Systems : For DCM and hexane reuse, reducing costs.

  • Quality Control : In-process HPLC monitoring to ensure ≥95% purity before antibody conjugation.

Challenges and Mitigation Strategies

  • Stannyl Group Oxidation : Trimethylstannyl groups are prone to oxidation. Use of degassed solvents and inert atmosphere (N₂/Ar) is critical.

  • NHS Ester Hydrolysis : Rapid purification minimizes exposure to moisture.

  • Toxicity : Tributyltin byproducts require safe disposal protocols compliant with environmental regulations.

Comparative Analysis of Coupling Agents

Table 2: Coupling Agent Efficiency

AgentYield (%)Purity (%)Side Products
DCC8595DCU
EDCl7892Urea derivatives
DIC8090N/A
  • DCC Superiority : Higher yield and purity justify its use despite DCU formation.

Recent Advances in Synthesis

  • Microwave-Assisted Synthesis : Reduces Stille coupling time from 24 hours to 2 hours with comparable yields.

  • Enzymatic Coupling : Experimental use of lipases for NHS ester formation under mild conditions (pH 7.0, 37°C), though yields remain suboptimal (50–60%) .

Analyse Chemischer Reaktionen

Radiohalogenation Reactions

MATE undergoes nucleophilic substitution reactions where the trimethylstannyl group is replaced by radioactive isotopes (e.g., iodine-125, iodine-131, astatine-211).

Key Reaction Types

  • Radioiodination :
    • Reagents : Chloramine-T or tert-butylhydroperoxide in organic solvents (ethyl acetate/DMF/acetic acid mixtures) .
    • Conditions : Room temperature, 5–15 min reaction time, pH 10 .
    • Product : N-Succinimidyl 4-methyl-3-iodobenzoate (m-MeSIB).
    • Yield : >85% radiochemical yield when using 0.4 mg/mL chloramine-T .
  • Astatination :
    • Reagents : Astatine-211 in methanol or benzene .
    • Conditions : Methanol solvent, no acetic acid required, 10 min reaction .
    • Product : N-Succinimidyl 4-methyl-3-astatobenzoate.
    • Yield : >30% with reduced radiolytic decomposition compared to chloroform .

Comparative Reaction Kinetics

MATE exhibits distinct reactivity compared to its non-methylated analog (ATE):

ParameterMATEATE
Radioiodination RateSlower initial kineticsFaster reaction onset
Final Yield (10 min)85–95% 90–98%
Thyroid Uptake (in vivo)0.5–1.2% ID/g 0.3–0.8% ID/g
Kidney Retention8× higher than ATE for F(ab')₂ Minimal retention

Radiolytic Stability

Solvent choice critically impacts MATE’s stability during astatination:

SolventRadiolytic Decomposition (%)SAB Yield (%)
Chloroform>80<10
Methanol<2030–35
Benzene<2525–30

Data from , using 50 MBq ²¹¹At and 0.1 µmol MATE.

Bioconjugation Reactions

MATE-derived products react with primary amines (e.g., lysine residues) in biomolecules:

  • Reaction : NHS ester coupling to ε-amino groups of lysine .
  • Conditions : pH 8–9, 20–30°C, 30–60 min incubation .
  • Applications :
    • Labeling anti-HER2 VHH1 nanobodies for targeted α-therapy .
    • Conjugation to monoclonal antibodies (e.g., trastuzumab) .

Hydrolysis and Stability

MATE’s NHS ester hydrolyzes in aqueous environments:

  • Hydrolysis Rate : t₁/₂ = 45 min at pH 8.5, 25°C .
  • Mitigation : Use anhydrous solvents (DMF, acetonitrile) during conjugation .

Synthetic Pathway

MATE is synthesized in three steps:

  • Stannylation : Ethyl 4-methyl-3-bromobenzoate → ethyl 4-methyl-3-trimethylstannyl benzoate via hexabutylditin .
  • Hydrolysis : Ethyl ester → carboxylic acid using NaOH .
  • Activation : Reaction with N-hydroxysuccinimide and DCC to form NHS ester .

Key Research Findings

  • MATE-labeled antibodies show 49% tumor uptake in OVCAR-3 xenografts, outperforming Iodogen methods (27%) .
  • Kidney retention of MATE-labeled F(ab')₂ fragments is 8× higher than ATE, potentially due to altered charge/hydrophobicity .
  • Radiolytic decomposition is minimized in methanol , enabling high-activity astatination (30–35% yield) .

Radioiodination Protocol

ParameterValue
MATE0.5 nmol in chloroform
OxidantChloramine-T (0.4 mg/mL)
SolventEtOAc:DMF:HAc (94:5:1)
Reaction Time5–15 min
PurificationC-18 SEPPAK cartridge

Challenges and Solutions

  • Radiolysis : Mitigated by avoiding chloroform and using methanol .
  • Hydrolysis : Add sodium metabisulfite post-reaction to stabilize iodinated products .
  • Biodistribution : Methyl substitution reduces non-target uptake but increases kidney retention .

Wissenschaftliche Forschungsanwendungen

Synthesis and Stability

The synthesis of N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate typically involves the reaction of 4-methyl-3-iodobenzoic acid with succinimidyl reagents. Studies have shown that the stability of this compound can vary based on the solvent used during synthesis. For instance, while chloroform demonstrated extensive radiolytic decomposition, methanol and benzene provided greater stability for the compound .

Radiolabeling Applications

One of the primary applications of this compound lies in its use for radiolabeling monoclonal antibodies. This process enhances tumor targeting by allowing for specific delivery of radioactive isotopes to cancer cells. The compound has been successfully conjugated to various antibodies, enabling effective imaging and treatment strategies.

Case Studies

  • Tumor Targeting in Xenograft Models : In a study involving mice xenograft models, this compound was used to label antibodies with astatine-211, leading to a significant accumulation of radioactivity in tumors . This study highlighted the compound's potential for improving therapeutic outcomes in targeted radiotherapy.
  • Comparative Efficacy : Another research effort compared the efficacy of antibodies labeled with this compound against those labeled with other methods such as Iodogen. Results indicated that the former provided lower thyroid uptake and higher kidney retention, suggesting a more favorable pharmacokinetic profile .

Advantages Over Traditional Methods

The use of this compound offers several advantages:

  • Higher Specificity : The compound enables more selective targeting of tumor cells compared to traditional labeling methods.
  • Reduced Toxicity : Studies have shown that using this compound can lead to lower systemic toxicity due to its targeted nature .
  • Improved Imaging : Enhanced imaging capabilities allow for better monitoring of treatment responses in real-time.

Wirkmechanismus

The mechanism of action of N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate involves its interaction with specific molecular targets. The trimethylstannyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The benzoyl group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Radiolabeling Efficiency

  • Trimethylstannyl vs.
  • In Vivo Stability : Conjugates using the iodobenzoate derivative (prepared via stannyl intermediates) demonstrated significantly lower thyroid and stomach uptake in murine models compared to chloramine-T-labeled antibodies, indicating superior metabolic stability .

Application-Specific Advantages

  • Astatination : Tri-n-butylstannyl benzoate derivatives (e.g., from Zalutsky and Narula, 1988) achieve high astatination yields but may require harsher reaction conditions compared to trimethylstannyl variants .
  • Thiol-Reactive Agents : N-Succinimidyl Iodoacetate and MBS are preferred for covalent coupling to cysteine residues but lack radioisotope-labeling capabilities .

Limitations

  • Synthetic Complexity : The introduction of a 4-methyl group in this compound may complicate synthesis compared to simpler benzoate esters .

Biologische Aktivität

N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate (NSTB) is a chemical compound that has garnered attention for its potential applications in biological research and medicine, particularly in the fields of radiolabeling and antibody conjugation. This article explores the biological activity of NSTB, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₁₅H₁₉NO₄Sn
  • Molecular Weight : 396.03 g/mol
  • Structure : The compound features a succinimidyl group that enhances its reactivity, particularly in bioconjugation applications, and a trimethylstannyl group that provides unique properties for various biological interactions.

NSTB primarily functions as a linker molecule in bioconjugation processes. It covalently attaches to biomolecules, such as proteins and antibodies, through its succinimidyl group. This interaction allows NSTB to facilitate the incorporation of radioactive isotopes or other functional groups, enabling the tracking and study of specific biomolecules within biological systems .

Key Mechanisms:

  • Antibody Labeling : NSTB is extensively used for labeling antibodies, which can then be utilized in imaging and therapeutic applications.
  • Radioiodination : The compound is effective in radioiodinating monoclonal antibodies, enhancing their utility in targeted radionuclide therapy .

Biological Activity

The biological activity of NSTB is primarily attributed to its ability to form stable conjugates with proteins and other biomolecules. This property is crucial for various applications in proteomics research and targeted therapies.

Applications:

  • Proteomics Research : NSTB is employed in studies focused on protein structure and function, allowing researchers to track protein interactions and dynamics within cells.
  • Radiolabeled Therapeutics : The compound's ability to form stable conjugates facilitates the development of radiopharmaceuticals for cancer treatment, particularly through targeted alpha therapy (TAT) using isotopes like astatine-211 .
  • Immunoconjugates : NSTB is used to create immunoconjugates that combine antibodies with alkyltin-based prosthetic groups, enhancing their therapeutic efficacy against cancer cells.

Research Findings

Recent studies have highlighted the effectiveness of NSTB in various experimental settings:

  • In Vivo Studies : Research involving animal models has demonstrated that NSTB-labeled antibodies show significant tumor localization while minimizing uptake in non-target tissues. This specificity is vital for reducing off-target effects during cancer therapies .
  • Comparative Studies : In comparative biodistribution experiments, NSTB-labeled compounds exhibited improved stability and localization compared to traditional labeling agents, indicating its potential advantages in therapeutic applications .

Case Study 1: Targeted Alpha Therapy

A study investigated the use of NSTB in the synthesis of astatinated prostate-specific membrane antigen (PSMA) inhibitors. The results showed that these inhibitors demonstrated high localization in PSMA-positive tumors with minimal accumulation in surrounding healthy tissues. This suggests that NSTB can enhance the therapeutic index of radiolabeled agents by improving their targeting capabilities .

Case Study 2: Antibody Labeling Efficiency

In an evaluation of antibody labeling efficiency using NSTB, researchers found that the compound facilitated high radiochemical yields when conjugated with various antibodies. The labeled antibodies maintained their binding affinity while exhibiting effective tumor targeting in xenograft models .

Q & A

Q. What are the optimal synthetic routes and characterization methods for N-succinimidyl 4-methyl-3-trimethylstannyl benzoate?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, stannyl benzoate intermediates are prepared by reacting trimethyltin chloride with a halogenated benzoic acid derivative, followed by activation with N-hydroxysuccinimide (NHS) to form the succinimidyl ester. Key steps include:

  • Coupling reaction : Use of carbodiimide crosslinkers (e.g., EDC) to conjugate the stannyl benzoate with NHS in anhydrous conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.
  • Characterization :
    • IR spectroscopy : Confirm ester (C=O, ~1700–1750 cm⁻¹) and stannyl (Sn–C, ~500–600 cm⁻¹) bonds .
    • NMR : ¹H/¹³C-NMR to verify aromatic protons (δ 6.5–8.0 ppm) and trimethylstannyl groups (δ 0.1–0.5 ppm) .
    • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

Q. How should this compound be stored to maintain stability?

  • Storage conditions : Store at –20°C in anhydrous, oxygen-free environments (e.g., under argon) to prevent hydrolysis and oxidation of the stannyl group .
  • Solubility : Dissolve in dry DMSO or DMF immediately before use; avoid prolonged exposure to moisture .
  • Decomposition indicators : Discoloration (yellow to brown) or precipitation suggests degradation; verify purity via TLC or HPLC .

Q. What are the primary applications of this compound in radiopharmaceutical research?

This compound serves as a precursor for radiohalogenation (e.g., ²¹¹At, ¹²⁵I, ¹⁸F) of biomolecules. The trimethylstannyl group enables isotopic exchange with halogens under mild oxidative conditions (e.g., N-iodosuccinimide or chloramine-T) . Applications include:

  • Antibody labeling : Conjugation to monoclonal antibodies for targeted alpha therapy (e.g., ²¹¹At-labeled anti-melanoma antibodies) .
  • PET/SPECT imaging : Radiolabeling peptides with ¹⁸F or ¹²⁵I for tumor targeting .

Advanced Research Questions

Q. How does the choice of oxidizing agent affect the radiochemical yield in astatination (²¹¹At) reactions?

Comparative studies show:

  • N-Iodosuccinimide (NIS) : Achieves >80% yield for ²¹¹At labeling due to mild reactivity, minimizing protein denaturation .
  • Chloramine-T : Higher oxidation potential risks over-oxidation of stannyl groups, reducing yields to ~50% .
  • Hydrogen peroxide : Less efficient (<30% yield) and incompatible with thiol-containing biomolecules .
    Recommendation : Optimize pH (6.5–7.5) and reaction time (5–10 min) when using NIS for astatination .

Q. What strategies improve the in vivo stability of stannyl-based radioconjugates?

  • Residualizing labels : Modify the benzoate backbone with guanidinomethyl groups to enhance lysosomal retention post-internalization (e.g., [¹⁸F]RL-I in HER2-targeting sdAb) .
  • PEGylation : Reduce renal clearance by conjugating polyethylene glycol (PEG) chains to the radioconjugate .
  • Chelator-free design : Avoid metal chelators (e.g., DOTA) to prevent off-target retention in liver/spleen .

Q. How do structural analogs (e.g., tri-n-butylstannyl vs. trimethylstannyl) impact radiolabeling efficiency?

  • Trimethylstannyl : Faster reaction kinetics (≤5 min) due to lower steric hindrance but higher hydrophobicity, requiring post-labeling purification .
  • Tri-n-butylstannyl : Slower kinetics (15–20 min) but improved solubility in aqueous buffers; preferred for large biomolecules .
    Data contradiction : While trimethylstannyl derivatives show higher yields in small molecules, tri-n-butylstannyl analogs are superior for antibody labeling .

Q. How can conflicting data on optimal reaction temperatures be resolved?

  • Low temperature (4°C) : Minimizes protein aggregation but prolongs reaction time (20–30 min) .
  • Room temperature (25°C) : Accelerates labeling (5–10 min) but risks protein denaturation .
    Methodological solution : Use a temperature gradient (4°C → 25°C) with real-time HPLC monitoring to balance speed and stability .

Q. What analytical techniques validate the absence of unreacted stannyl precursors in radioconjugates?

  • Radio-TLC : Compare mobility of the product (Rf ~0.8–0.9) vs. free stannyl precursor (Rf ~0.2–0.3) on silica plates .
  • Size-exclusion chromatography : Separate labeled antibodies (retention time ~12 min) from unreacted ²¹¹At .
  • Mass spectrometry : Detect residual stannyl groups (theoretical mass shift +182 Da for trimethylstannyl) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.